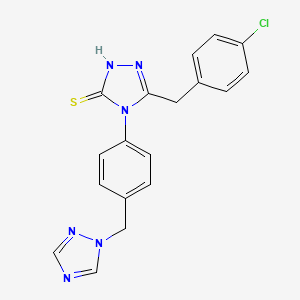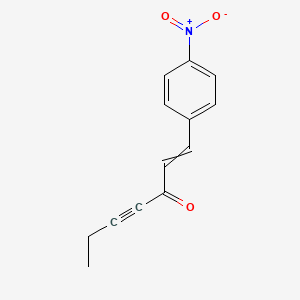
6-(Dihexylamino)anthracene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dihexylamino)anthracene-2-carbonitrile is a chemical compound with the molecular formula C28H35N It is known for its unique structure, which includes an anthracene core substituted with a dihexylamino group at the 6-position and a cyano group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dihexylamino)anthracene-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which is a polycyclic aromatic hydrocarbon.
Substitution Reaction: The anthracene undergoes a substitution reaction where a dihexylamino group is introduced at the 6-position. This can be achieved using a suitable dihexylamine derivative under controlled conditions.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts, solvents, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dihexylamino)anthracene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where the dihexylamino or cyano groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce amine or aldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Dihexylamino)anthracene-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cellular imaging and fluorescence due to its potential fluorescent properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 6-(Dihexylamino)anthracene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dihexylamino group can influence the electronic properties of the anthracene core, affecting its reactivity and interactions with other molecules. The cyano group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Diethylamino)anthracene-2-carbonitrile
- 6-(Dipropylamino)anthracene-2-carbonitrile
- 6-(Dibutylamino)anthracene-2-carbonitrile
Uniqueness
6-(Dihexylamino)anthracene-2-carbonitrile is unique due to the presence of the dihexylamino group, which provides distinct steric and electronic effects compared to shorter alkyl chain analogs
Eigenschaften
CAS-Nummer |
919992-05-5 |
|---|---|
Molekularformel |
C27H34N2 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
6-(dihexylamino)anthracene-2-carbonitrile |
InChI |
InChI=1S/C27H34N2/c1-3-5-7-9-15-29(16-10-8-6-4-2)27-14-13-24-18-25-17-22(21-28)11-12-23(25)19-26(24)20-27/h11-14,17-20H,3-10,15-16H2,1-2H3 |
InChI-Schlüssel |
USASLFJZCJJJOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)C1=CC2=CC3=C(C=C(C=C3)C#N)C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15171996.png)

![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)
![5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15172028.png)


![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B15172053.png)
![N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B15172058.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methyl-1-(piperidin-1-yl)propan-1-one](/img/structure/B15172070.png)

